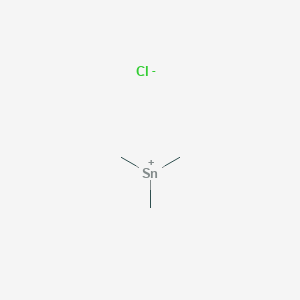

Trimethylstannanylium;chloride

Beschreibung

Eigenschaften

IUPAC Name |

trimethylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSZCJMWHGPOS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-45-1 | |

| Record name | Trimethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-depth Technical Guide on the In-Situ Generation and Characterization of the Trimethylstannanylium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylstannanylium cation, [(CH₃)₃Sn]⁺, is a highly reactive and electrophilic organotin species of significant interest in organic synthesis and catalysis. Unlike simple inorganic salts, "trimethylstannanylium chloride" is not a stable, isolable compound under standard conditions. Instead, the trimethylstannanylium cation is transiently generated in-situ from its neutral precursor, trimethyltin chloride ((CH₃)₃SnCl), through the action of strong Lewis acids. This guide provides a comprehensive overview of the synthesis of the trimethyltin chloride precursor, the methodologies for the in-situ generation of the trimethylstannanylium cation, and its characterization, with a particular focus on nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of the Precursor: Trimethyltin Chloride ((CH₃)₃SnCl)

The synthesis of the covalent precursor, trimethyltin chloride, is well-established and can be achieved through several routes.

Redistribution Reaction

One common industrial method is the redistribution reaction between tetramethyltin (Sn(CH₃)₄) and tin tetrachloride (SnCl₄).[1] This reaction is typically performed at elevated temperatures without a solvent, which simplifies the purification process.[1]

Reaction: SnCl₄ + 3 Sn(CH₃)₄ → 4 (CH₃)₃SnCl[1]

From Trimethyltin Hydroxide

Alternatively, trimethyltin chloride can be prepared by treating trimethyltin hydroxide ((CH₃)₃SnOH) with a halogenating agent like hydrogen chloride (HCl) or thionyl chloride (SOCl₂).[1]

Reaction: (CH₃)₃SnOH + HCl → (CH₃)₃SnCl + H₂O[1]

Direct Synthesis from Tin Metal

A patented method describes the preparation of trimethyltin chloride by reacting tin powder with methyl tin chlorides (such as dimethyltin dichloride), a catalyst (like DMSO or ammonium chloride), and magnesium or zinc powder in a high-pressure reactor with chloromethane.[2]

Typical Reaction Parameters:

-

Reactants: Tin, dimethyltin dichloride, catalyst, magnesium/zinc powder, chloromethane.[2]

-

Temperature: Programmed increase from 160 °C to 270 °C.[2]

-

Pressure: 0.3-0.8 MPa.[2]

-

Yield: Up to 91.0%.[2]

In-Situ Generation of the Trimethylstannanylium Cation

The trimethylstannanylium cation, [(CH₃)₃Sn]⁺, is a potent Lewis acid.[3] Its generation is achieved by the abstraction of the chloride anion from trimethyltin chloride using a strong Lewis acid. The resulting cation is highly reactive and is typically stabilized by coordination with a solvent or a Lewis base, or exists as a complex with the anion derived from the Lewis acid.

General Principle: Lewis Acid Abstraction

The core of the in-situ generation involves the reaction of trimethyltin chloride with a Lewis acid (LA). The Lewis acid coordinates to the chlorine atom, weakening the Sn-Cl bond and facilitating its cleavage to form the trimethylstannanylium cation and a complex anion.

Experimental Protocol: In-Situ Generation and NMR Monitoring

Objective: To generate and detect the trimethylstannanylium cation in-situ by reacting trimethyltin chloride with a strong Lewis acid and monitoring the reaction by NMR spectroscopy.

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

A strong Lewis acid (e.g., aluminum chloride (AlCl₃), antimony pentafluoride (SbF₅), or a borane such as B(C₆F₅)₃)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes with a sealable cap (e.g., J. Young valve)

Procedure:

-

Inside an inert atmosphere glovebox, dissolve a known amount of trimethyltin chloride in the anhydrous deuterated solvent in an NMR tube.

-

Record the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of the starting material.

-

In a separate vial, dissolve an equimolar amount of the Lewis acid in the same deuterated solvent.

-

Carefully add the Lewis acid solution to the NMR tube containing the trimethyltin chloride solution at low temperature (e.g., -78 °C) to control the reaction.

-

Seal the NMR tube and acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra at various temperatures, gradually warming the sample while monitoring for spectral changes.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the characterization of the trimethylstannanylium cation in solution. The change in the electronic environment around the tin atom upon cation formation leads to significant shifts in the NMR signals.

¹¹⁹Sn NMR Spectroscopy

The ¹¹⁹Sn nucleus is a spin-½ nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies.[1] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the electronic environment of the tin atom.

Upon formation of the trimethylstannanylium cation, a significant downfield shift in the ¹¹⁹Sn NMR signal is expected compared to the neutral trimethyltin chloride precursor. This is due to the increased positive charge and deshielding of the tin nucleus. For comparison, the ¹¹⁹Sn chemical shift of Me₃SnCl is in the range of +150 to +165 ppm (relative to Me₄Sn). In the formation of a cationic species, this shift can be expected to move further downfield. For example, in the formation of an adduct with the Lewis base collidine, the ¹¹⁹Sn NMR signal of a related benzyltin compound shifts, indicating a change in the coordination environment.[3]

¹H and ¹³C NMR Spectroscopy

The formation of the trimethylstannanylium cation also influences the proton and carbon NMR spectra of the methyl groups. An increase in the positive charge on the tin atom leads to a downfield shift of the signals for the methyl protons and carbons. Furthermore, the coupling constants, particularly the two-bond tin-proton coupling (²J(¹¹⁹Sn-¹H)) and the one-bond tin-carbon coupling (¹J(¹¹⁹Sn-¹³C)), are expected to increase in magnitude, reflecting the increased s-character of the Sn-C bonds in the more constrained cationic species.

Table 1: Representative NMR Data for Trimethyltin Compounds

| Compound/Species | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) | ²J(¹¹⁹Sn-¹H) (Hz) | ¹J(¹¹⁹Sn-¹³C) (Hz) |

| (CH₃)₃SnCl | C₆D₆ | 0.33 | -3.5 | +164.8 | 58.2 | 372.0 |

| (CH₃)₃SnCl | CD₂Cl₂ | 0.63 | -1.5 | +156.9 | 58.6 | 380.0 |

| [(CH₃)₃Sn]⁺ (expected) | Non-coordinating | > 0.63 | > -1.5 | > +165 | > 58.6 | > 380 |

Note: Data for (CH₃)₃SnCl is from reference[4]. Data for the trimethylstannanylium cation is an expected trend based on principles of NMR spectroscopy and data from related organotin cations.

Reaction Mechanisms and Signaling Pathways

The formation of the trimethylstannanylium cation is a key step in many Lewis acid-catalyzed reactions involving organotin compounds.

Formation of Lewis Acid Adducts

The initial step in the generation of the trimethylstannanylium cation is the formation of a Lewis acid-base adduct between trimethyltin chloride and the Lewis acid. This adduct formation polarizes the Sn-Cl bond, making it more susceptible to cleavage.

Conclusion

The synthesis of "trimethylstannanylium chloride" as a stable, isolable salt is not a feasible endeavor under normal laboratory conditions due to the high reactivity of the trimethylstannanylium cation. However, this important reactive intermediate can be effectively generated in-situ from its readily available precursor, trimethyltin chloride, through the action of strong Lewis acids. The formation and characterization of the trimethylstannanylium cation are best achieved using multinuclear NMR spectroscopy, which provides direct evidence of its existence and offers insights into its electronic structure. This technical guide provides researchers with the fundamental knowledge and methodologies to generate, characterize, and utilize this potent electrophilic species in a variety of chemical applications.

References

An In-depth Technical Guide to Trimethylstannanylium Chloride for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethylstannanylium chloride, more commonly known as trimethyltin chloride. It is a vital organotin compound with significant applications in organic synthesis and notable implications in neurotoxicity studies. This document details its chemical and physical properties, molecular structure, synthesis protocols, and key applications. Special emphasis is placed on its role as a reagent in Stille coupling reactions and its function as a neurotoxicant, including the associated signaling pathways. This guide is intended to be a critical resource for professionals in research and drug development, offering detailed experimental procedures and safety information to ensure its effective and safe utilization.

Chemical Identity and Molecular Structure

Trimethyltin chloride, systematically named chlorotrimethylstannane, is an organotin compound with the chemical formula (CH₃)₃SnCl.[1] It is a white, malodorous solid that is susceptible to hydrolysis.[1] The CAS Registry Number for this compound is 1066-45-1 .[1]

The molecular structure of trimethyltin chloride features a central tin atom bonded to three methyl groups and one chlorine atom. In the solid state, it forms a one-dimensional polymer through chlorine bridges, resulting in a distorted trigonal bipyramidal geometry at the tin center.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for trimethyltin chloride is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Trimethyltin Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClSn | [2] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 37-39 °C | [2] |

| Boiling Point | 148 °C | [1] |

| Density | 0.988 g/mL at 25 °C | [2] |

| Flash Point | 97 °C | [1] |

| Solubility | Soluble in water, chloroform, and organic solvents. | [2] |

Table 2: Spectroscopic Data of Trimethyltin Chloride

| Spectrum Type | Key Signals and Remarks | Reference(s) |

| ¹H NMR | Data available, typically showing a singlet for the methyl protons. | [3][4][5] |

| ¹³C NMR | Data available. | [3][5] |

| Mass Spec (GC-MS) | Top peaks at m/z 185, 183, 165. | [3] |

| Infrared (IR) | Spectrum available. | [4] |

| Raman | Spectrum available. | [3] |

Table 3: Toxicological Data of Trimethyltin Chloride

| Parameter | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 12.6 mg/kg | Rat | [1] |

Experimental Protocols

Synthesis of Trimethyltin Chloride

A common laboratory synthesis of trimethyltin chloride involves the redistribution reaction of tetramethyltin with tin tetrachloride.[1] An alternative patented method is detailed below.[6]

Protocol: Preparation from Tin, Methyl Tin Chloride, and a Catalyst [6]

-

Step 1: Reaction Setup

-

Add tin powder, dimethyltin dichloride, a catalyst such as DMSO, and magnesium powder to a 2L high-pressure reaction kettle. A representative mass ratio is 300g of tin powder, 300g of dimethyltin dichloride, 30g of DMSO, and 80g of magnesium powder.

-

-

Step 2: Reaction Execution

-

Replace the air in the reaction kettle with chloromethane gas.

-

Programmatically raise the temperature to 160 °C at a rate of 1-15 °C/min.

-

Introduce chloromethane gas in batches to initiate the reaction, allowing the temperature to naturally rise to 180-270 °C.

-

Maintain the reaction pressure at a stable 0.3-0.8 MPa.

-

-

Step 3: Product Isolation

-

After the reaction is complete, allow the kettle to cool naturally to 170-180 °C.

-

Distill the resulting product, collecting the fraction at a gas temperature of 155-160 °C. The product is a colorless, transparent liquid with a melting point of approximately 38 °C.

-

-

Step 4: Analysis

-

The purity of the trimethyltin chloride can be determined by gas chromatography after derivatization with a Grignard reagent like propylmagnesium chloride.

-

Caption: Workflow for the synthesis of trimethyltin chloride.

Application in Stille Cross-Coupling Reactions

Trimethyltin chloride is a precursor to various organostannanes used in palladium-catalyzed Stille cross-coupling reactions to form new C-C bonds.

General Protocol for Stille Coupling [7][8]

-

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the organic electrophile (e.g., aryl or vinyl halide/triflate, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any solid ligand.

-

Add anhydrous, degassed solvent (e.g., toluene, DMF, 5-10 mL) via syringe.

-

-

Step 2: Reagent Addition

-

Add the organostannane reagent (prepared from trimethyltin chloride, 1.1-1.5 equivalents) to the reaction mixture via syringe.

-

-

Step 3: Reaction

-

Stir the reaction mixture at the desired temperature (typically 60-110 °C).

-

Monitor the reaction progress using TLC, GC, or LC-MS.

-

-

Step 4: Workup

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 5: Purification

-

Purify the crude product by flash column chromatography.

-

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Role in Neurotoxicity and Signaling Pathways

Trimethyltin chloride is a well-established neurotoxicant that primarily affects the central nervous system, particularly the hippocampus.[9] Its neurotoxicity is linked to the inhibition of energy metabolism and oxidative damage.[9]

Studies have shown that exposure to trimethyltin chloride leads to the downregulation of peroxisome proliferator-activated receptor γ coactivator-1 α (PGC-1α) and Na⁺-K⁺-ATPase.[9] It also affects the AMP-activated protein kinase (AMPK) signaling pathway.[9] The increased phosphorylation of AMPK (p-AMPK) and the downregulation of PGC-1α are believed to be key mechanisms in the observed neurotoxic effects.[9]

Caption: Simplified signaling pathway of TMT-induced neurotoxicity.

Safety and Handling

Trimethyltin chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn. It is fatal if swallowed, in contact with skin, or if inhaled.[2] Due to its moisture sensitivity, it should be stored in a dry, inert atmosphere.[2]

Conclusion

Trimethylstannanylium chloride (trimethyltin chloride) is a versatile and potent chemical compound with significant utility in synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Stille coupling reaction. Concurrently, its pronounced neurotoxicity makes it a valuable tool in neuroscience research for modeling neurodegenerative processes. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a laboratory setting. This guide provides a foundational repository of technical information to aid researchers and drug development professionals in their work with this important organotin compound.

References

- 1. Trimethyltin chloride - Wikipedia [en.wikipedia.org]

- 2. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]

- 3. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIMETHYLTIN CHLORIDE(1066-45-1) 1H NMR [m.chemicalbook.com]

- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. CN113717216A - Preparation method of trimethyltin chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of a New Metallic Era: An In-depth Technical Guide to the Early Research and Discovery of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked the genesis of a new branch of chemistry that would eventually find widespread applications in fields ranging from polymer science to medicine. This technical guide delves into the nascent stages of organotin chemistry, chronicling the pioneering syntheses, initial characterizations, and the foundational experimental protocols that laid the groundwork for this significant area of organometallic research. We will explore the seminal works of the earliest investigators, presenting their findings with a focus on quantitative data and detailed methodologies to provide a comprehensive resource for today's researchers.

The Pioneering Syntheses: Frankland and Löwig

The story of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he successfully synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] Shortly thereafter, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy.[2] These two landmark discoveries, achieved through different synthetic approaches, are widely considered to represent the birth of organotin chemistry.[2]

Quantitative Data from Early Syntheses

The initial publications by Frankland and Löwig provided some of the first quantitative data on organotin compounds. These findings are summarized in the table below. It is important to note that the analytical methods of the era were still developing, and the reported values may differ from modern measurements.

| Compound Name | Chemical Formula | Discoverer(s) | Year | Reported Physical Properties |

| Diethyltin Diiodide | (C₂H₅)₂SnI₂ | Edward Frankland | 1849 | Crystalline solid |

| Diethyltin Oxide | (C₂H₅)₂SnO | Edward Frankland | 1852 | Amorphous, pale yellow, transparent, resinous solid |

| Diethyltin Dichloride | (C₂H₅)₂SnCl₂ | Edward Frankland | 1852 | Colorless, oily liquid with a pungent odor |

| Diethyltin Sulfate | (C₂H₅)₂SnSO₄ | Edward Frankland | 1852 | Crystalline solid |

| Alkyltin Compounds | RₓSn | Carl Löwig | 1852 | Not specified in detail |

Experimental Protocols

The methodologies employed by Frankland and Löwig, while rudimentary by today's standards, were innovative for their time and laid the foundation for future synthetic organometallic chemistry.

Frankland's Synthesis of Diethyltin Diiodide (1849)

Edward Frankland's initial synthesis of an organotin compound was achieved by the direct reaction of an alkyl halide with metallic tin.

Objective: To synthesize diethyltin diiodide.

Materials:

-

Ethyl iodide (C₂H₅I)

-

Metallic tin (in the form of foil or granules)

Apparatus:

-

Sealed glass tubes capable of withstanding high temperatures and pressures.

Procedure:

-

Ethyl iodide and metallic tin were placed in a thick-walled glass tube.

-

The tube was hermetically sealed.

-

The sealed tube was heated to a temperature between 150°C and 200°C for a period of time.

-

Upon cooling, the reaction mixture solidified into a crystalline mass, which was identified as diethyltin diiodide.

Löwig's Synthesis of Alkyltin Compounds (1852)

Carl Löwig employed a different approach, utilizing a more reactive tin-sodium alloy to achieve the synthesis of alkyltin compounds.

Objective: To synthesize various alkyltin compounds.

Materials:

-

Alkyl halides (e.g., ethyl iodide)

-

Tin-sodium alloy

Apparatus:

-

Reaction vessel suitable for handling reactive alloys and alkyl halides.

Procedure:

-

A tin-sodium alloy was prepared.

-

The alkyl halide was reacted with the tin-sodium alloy.

-

The resulting product was a mixture of alkyltin compounds. The specific details of the reaction conditions and purification methods were not extensively documented in readily available sources.

Logical Workflow of Early Organotin Synthesis

The pioneering synthetic routes to organotin compounds established a fundamental logic for the formation of carbon-tin bonds. This workflow can be visualized as follows:

Caption: Early synthetic routes to organotin compounds.

This guide provides a focused overview of the foundational research in organotin chemistry. The pioneering work of Frankland and Löwig not only led to the discovery of a new class of compounds but also established fundamental synthetic principles that would be expanded upon for generations of chemists. For contemporary researchers, understanding these historical origins offers valuable context for the continued development and application of organometallic chemistry.

References

An In-depth Technical Guide to the Reaction Mechanisms of Trimethyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin chloride ((CH₃)₃SnCl), also known as chlorotrimethylstannane, is a versatile and reactive organotin compound that serves as a pivotal precursor in a multitude of organic syntheses. Its utility primarily stems from its ability to act as an efficient source of the trimethylstannyl group ((CH₃)₃Sn-), a key functional moiety in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the core reaction mechanisms involving trimethyltin chloride, with a focus on transmetalation reactions and the formation of trimethyltin enolates. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical applications of this important reagent.

While often referred to as trimethylstannanylium chloride, implying a cationic [ (CH₃)₃Sn ]⁺ species, in the context of the synthetic reactions discussed, it is the neutral trimethyltin chloride molecule that acts as the key electrophile. The tin atom, being electron-deficient due to the attached electronegative chlorine atom, is susceptible to nucleophilic attack, which drives its reactivity.

Core Reaction Mechanisms

The two predominant reaction mechanisms involving trimethyltin chloride are transmetalation and the formation of trimethyltin enolates. Both pathways hinge on the electrophilic nature of the tin atom and result in the formation of new carbon-tin or oxygen-tin bonds, respectively.

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry that involves the transfer of a ligand from one metal to another. In the context of trimethyltin chloride, this typically involves the reaction with more nucleophilic organometallic reagents, such as organolithium compounds and Grignard reagents. These reactions are a cornerstone for the synthesis of a wide array of organostannanes, which are themselves valuable intermediates, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling.

The general mechanism proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic tin atom of trimethyltin chloride. This is a type of salt metathesis reaction. The driving force for this reaction is the formation of a more stable salt (e.g., lithium chloride or magnesium chloride bromide) and a new, covalent carbon-tin bond.

Reaction with Organolithium Reagents:

Organolithium reagents (R-Li) are highly reactive nucleophiles that readily engage in transmetalation with trimethyltin chloride to produce the corresponding organostannane (R-Sn(CH₃)₃) and lithium chloride (LiCl).

Spectroscopic Profile of Trimethyltin Chloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethyltin chloride ((CH₃)₃SnCl), a key organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound verification, reaction monitoring, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR, and Mass Spectrometry analyses of trimethyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Trimethyltin Chloride

| Solvent (Concentration) | Chemical Shift (δ, ppm) | ²J(¹¹⁹Sn-¹H) (Hz) |

| CDCl₃ (0.3-1.0 M) | 0.64 | 58.2 |

| C₆D₆ (0.3-1.0 M) | 0.29 | 55.4 |

| CD₂Cl₂ (0.3-1.0 M) | 0.60 | 58.0 |

| THF-d₈ (0.3-1.0 M) | 0.48 | 58.9 |

| CD₃CN (0.3-1.0 M) | 0.47 | 60.5 |

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 2: ¹³C NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

| Solvent | Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |

| CDCl₃ | -2.3 | 382.0 |

| C₆D₆ | -1.7 | 365.1 |

| CD₂Cl₂ | -2.3 | 382.4 |

| THF-d₈ | -0.9 | 398.9 |

| CD₃CN | -1.1 | 413.9 |

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

| Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 164.5 |

| C₆D₆ | 157.0 |

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Trimethyltin Chloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2980 | Medium | C-H Asymmetric Stretch |

| ~2910 | Medium | C-H Symmetric Stretch |

| ~1400 | Medium | CH₃ Asymmetric Deformation |

| ~1190 | Weak | CH₃ Symmetric Deformation |

| ~780 | Strong | CH₃ Rock |

| ~540 | Strong | Sn-C Asymmetric Stretch |

| ~510 | Weak | Sn-C Symmetric Stretch |

Assignments are based on typical vibrational modes for trimethyltin compounds.

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of Trimethyltin Chloride

| m/z | Proposed Fragment | Relative Abundance |

| 185 | [(CH₃)₂¹²⁰SnCl]⁺ | Major |

| 183 | [(CH₃)₂¹¹⁸SnCl]⁺ | Major |

| 165 | [(CH₃)³¹²⁰Sn]⁺ | Major |

| 150 | [(CH₃)¹²⁰Sn]⁺ | Minor |

| 135 | [¹²⁰SnCl]⁺ | Minor |

| 120 | [¹²⁰Sn]⁺ | Minor |

Fragmentation patterns of organotin compounds are complex due to the isotopic distribution of tin. The listed m/z values are based on the most abundant tin isotope, ¹²⁰Sn. The spectrum will show a characteristic cluster of peaks for each tin-containing fragment.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of trimethyltin chloride. As an air- and moisture-sensitive solid, appropriate handling techniques are crucial.

NMR Spectroscopy

1. Sample Preparation:

-

Due to the hygroscopic nature of trimethyltin chloride, all sample manipulations should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

-

Weigh approximately 5-20 mg of trimethyltin chloride directly into a pre-dried NMR tube.

-

Add approximately 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, C₆D₆), which has been previously dried over molecular sieves.

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

2. Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of around 200 ppm is generally appropriate. Due to the lower natural abundance of ¹³C and potential quadrupole broadening from tin, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.

-

¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 500 ppm) centered around 150 ppm is recommended. ¹¹⁹Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it readily observable. Tetramethyltin (TMSn) is often used as an external reference (δ = 0.0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

In a dry, low-humidity environment (ideally a glovebox), grind 1-2 mg of trimethyltin chloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

-

Due to its volatility and sensitivity, direct insertion probe (DIP) is a suitable method.

-

In a glovebox, load a small amount of crystalline trimethyltin chloride into a capillary tube, which is then placed in the DIP.

-

The probe is inserted into the mass spectrometer's ion source through a vacuum lock to minimize air exposure.

2. Data Acquisition:

-

Utilize an electron ionization (EI) source, typically operating at 70 eV.

-

The probe is gently heated to volatilize the sample into the ion source.

-

Acquire the mass spectrum over a mass range of approximately m/z 30-300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of trimethyltin chloride using multiple spectroscopic techniques.

The Dual Nature of Organotins: A Technical Guide to Their Toxicity and Environmental Legacy

For Immediate Release

A comprehensive technical guide detailing the profound toxicity and lasting environmental impact of organotin compounds has been released today. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth analysis of the mechanisms of organotin toxicity, their ecological footprint, and the methodologies for their detection.

Organotin compounds, a class of organometallic chemicals characterized by a tin-carbon bond, have been widely used in various industrial and agricultural applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics.[1] However, their utility is overshadowed by their significant toxicity to a wide range of organisms, including humans, and their persistence in the environment.[2][3] This guide provides a critical examination of the scientific data surrounding these compounds to inform future research and regulatory efforts.

Unraveling the Toxicity of Organotin Compounds

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally considered the most toxic.[4][5] Their adverse effects are multifaceted, impacting cellular and physiological processes at multiple levels.

Quantitative Toxicological Data

The acute toxicity of organotin compounds varies significantly across different species and routes of exposure. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Acute Toxicity of Organotin Compounds in Aquatic Organisms

| Compound | Species | Exposure Time | LC50/EC50 (µg/L) | Reference(s) |

| Tributyltin (TBT) | Freshwater Fish (various) | 96-hour | 2.6 - 13 | [6] |

| Tributyltin (TBT) | Daphnia magna (water flea) | 48-hour | 2.2 - 6.6 | [6] |

| Tributyltin (TBT) | Marine Fish (various) | 96-hour | 2.1 - 400 | [6] |

| Tributyltin (TBT) | Marine Crustaceans (various) | 96-hour | 0.13 - 63 | [6] |

| Tributyltin (TBT) | Acanthomysis sculpta (mysid shrimp) | 96-hour | 0.42 | [6] |

| Tributyltin (TBT) | Crassostrea gigas (Pacific oyster larvae) | 96-hour | 1.557 | [2] |

Table 2: Acute Mammalian Toxicity of Selected Organotin Compounds

| Compound | Animal Model | Route of Exposure | LD50 (mg/kg body weight) | Reference(s) |

| Tributyltin Acetate (TBTA) | Rat | Oral | 297.54 | [6] |

| Triphenyltin Acetate (TPTA) | Rat | Oral | 402.38 | [6] |

| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | Mouse (male) | Oral | 776.2 | [7] |

| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 | [7] |

| bis(tributyltin) oxide | Rabbit | Dermal | 11,700 | |

| bis(tributyltin) oxide | Rat | Dermal | 605 | |

| Tetrabutyl phosphonium chloride | Rabbit (male) | Dermal | 600 | [8] |

| Tetrabutyl phosphonium chloride | Rabbit (female) | Dermal | 500 | [8] |

Mechanisms of Toxicity

Organotin compounds exert their toxic effects through several key mechanisms:

-

Endocrine Disruption: Organotins are potent endocrine-disrupting chemicals (EDCs).[1] Tributyltin, for instance, acts as a high-affinity agonist for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] This dual activation can promote adipocyte differentiation, suggesting a role for organotins as "obesogens".[11] The interaction with RXR is particularly significant as TBT has been shown to form a covalent bond with a cysteine residue in the ligand-binding domain of RXRα, leading to potent and persistent activation.[2][12]

-

Induction of Apoptosis: Organotin compounds can trigger programmed cell death, or apoptosis, in various cell types. The apoptotic pathway initiated by organotins typically involves an increase in intracellular calcium levels, followed by mitochondrial dysfunction.[13] This leads to the generation of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are the executioner enzymes of apoptosis.[3][13]

-

Neurotoxicity: Certain organotins, particularly trimethyltin and triethyltin, are potent neurotoxins.[5] They can cause neuronal cell death and damage to the central nervous system.

Environmental Impact and Fate

The widespread use of organotins, especially in anti-fouling paints, has led to significant environmental contamination, particularly in aquatic ecosystems.

Environmental Concentrations

Organotin compounds are frequently detected in water and sediment, with concentrations varying depending on the proximity to sources of contamination such as shipyards and harbors.

Table 3: Environmental Concentrations of Organotin Compounds

| Matrix | Location | Compound(s) | Concentration Range | Reference(s) |

| Dissolved Water | Xiamen, China | Butyltins and Phenyltins | 2.2 - 160 ng (Sn)/L | [14] |

| Suspended Particulate Matter | Xiamen, China | Butyltins and Phenyltins | 0.14 - 6.7 ng (Sn)/L | [14] |

| Sediment | Xiamen, China | Butyltins and Phenyltins | up to 26 ng (Sn)/g (dry weight) | [14] |

| Surface Water | Lower Yangtze River, China | Butyltins and Phenyltins | up to 42.41 ng Sn/L (average 25.71 ng Sn/L) | [15] |

| Sediment | Lower Yangtze River, China | Butyltins and Phenyltins | up to 111.5 ng Sn/g dw (average 61.1 ng Sn/g dw) | [15] |

| Water | Southwest France Rivers | Butyltins and Phenyltins | up to 30 ng Sn/L and 20 ng Sn/L respectively | [4] |

Persistence and Bioaccumulation

Organotin compounds are persistent in the environment, particularly in sediments where they can remain for many years.[16] They are also subject to bioaccumulation in aquatic organisms, moving up the food chain and posing a risk to higher trophic levels, including humans who consume contaminated seafood.[6]

Experimental Protocols for Organotin Analysis

Accurate and sensitive detection of organotin compounds is crucial for monitoring their environmental levels and understanding their toxicological effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed analytical technique.

General Experimental Workflow for GC-MS Analysis

The analysis of organotin compounds in environmental samples typically follows a multi-step process:

-

Sample Collection and Storage: Proper collection and storage procedures are essential to prevent contamination and degradation of the analytes.

-

Extraction: The organotin compounds are extracted from the sample matrix (e.g., water, sediment, biological tissue) using an appropriate solvent system.

-

Derivatization: Due to the low volatility of many organotin species, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. Ethylation using sodium tetraethylborate (NaBEt4) is a common derivatization method.

-

Clean-up: The extract is purified to remove interfering substances that could affect the chromatographic analysis.

-

GC-MS Analysis: The derivatized extract is injected into the gas chromatograph for separation, and the individual organotin compounds are detected and quantified by the mass spectrometer.

Detailed Protocol for Organotin Analysis in Water Samples

This protocol is a generalized procedure based on established methods:

-

Sample Preparation: To a 400 mL water sample, adjust the pH to 5 with a 1 M acetic acid/sodium acetate buffer.

-

Derivatization: Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to ethylate the organotin compounds.

-

Extraction: Add pentane to the sample and shake for a minimum of ten minutes to extract the derivatized organotins.

-

Concentration: Carefully separate the organic phase and evaporate it to a final volume of 400 µL.

-

Injection: Inject a 3 µL aliquot of the concentrated extract into the GC-MS system for analysis.

Detailed Protocol for Organotin Analysis in Sediment Samples

The following is a generalized protocol for the analysis of organotins in sediment:

-

Extraction: Weigh approximately 0.5 g of sediment and add 3 mL of an extractant mixture (e.g., concentrated hydrochloric acid and acetonitrile, 1:1 v/v). Sonicate the mixture for 15 minutes and then centrifuge.

-

pH Adjustment and Derivatization: Take 2 mL of the supernatant, adjust the pH to 5 using sodium hydroxide and a sodium acetate buffer. Add a 2% (m/v) solution of sodium tetraethylborate to derivatize the organotins.

-

Headspace Solid-Phase Microextraction (HS-SPME): Expose a SPME fiber to the headspace above the sample to adsorb the volatile derivatized organotins.

-

GC Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph for separation and detection.

Visualizing the Molecular Mechanisms of Organotin Toxicity

To better understand the complex interactions of organotin compounds at the molecular level, the following diagrams illustrate key signaling pathways.

Caption: Organotin (TBT) activation of the RXRα/PPARγ signaling pathway.

Caption: Mitochondrial-mediated apoptosis induced by organotin compounds.

Conclusion

The data presented in this technical guide underscore the significant toxicological and environmental risks associated with organotin compounds. While regulatory actions have curtailed their use in some applications, their persistence in the environment necessitates continued monitoring and research. A thorough understanding of their mechanisms of toxicity is paramount for developing strategies to mitigate their impact and for the design of safer alternatives. This whitepaper serves as a critical resource for the scientific community to advance these efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The environmental chemical tributyltin chloride (TBT) shows both estrogenic and adipogenic activities in mice which might depend on the exposure dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trialkyltin compounds bind retinoid X receptor to alter human placental endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute toxicity studies of tri-n-butyltin and triphenyltin acetates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity of triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 15. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Solubility of Trimethylstannanylium Chloride in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylstannanylium chloride (also known as trimethyltin chloride) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility descriptions, supplemented by a detailed, adaptable experimental protocol for determining quantitative solubility in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals working with this organometallic compound.

Introduction to Trimethylstannanylium Chloride

Trimethylstannanylium chloride, with the chemical formula (CH₃)₃SnCl, is an organotin compound that serves as a versatile reagent in organic and organometallic synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in various applications, including as a catalyst, a stabilizer for polymers, and a precursor for other organotin compounds. The polarity of the solvent plays a significant role in the dissolution of this polar organometallic halide.

Qualitative Solubility of Trimethylstannanylium Chloride

Based on available chemical literature and safety data sheets, the solubility of trimethylstannanylium chloride in a range of common organic solvents has been qualitatively assessed. The following table summarizes these findings. It is important to note that "soluble" is a qualitative term and the actual dissolution capacity can vary significantly between solvents.

Table 1: Qualitative Solubility of Trimethylstannanylium Chloride in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Source Citation(s) |

| Chloroform (CHCl₃) | Halogenated Alkane | Soluble (Slightly) | [1] |

| Dichloromethane (CH₂Cl₂) | Halogenated Alkane | Soluble | [2][3] |

| Methanol (CH₃OH) | Alcohol | Soluble | [2][3] |

| Ethanol (C₂H₅OH) | Alcohol | Soluble | [2][3] |

| Acetone (C₃H₆O) | Ketone | Soluble | [2][3] |

| Diethyl Ether (C₄H₁₀O) | Ether | Soluble | [2][3] |

| Tetrahydrofuran (THF) | Ether | Soluble | [2][3] |

| Benzene (C₆H₆) | Aromatic Hydrocarbon | Soluble | [2][3] |

| Toluene (C₇H₈) | Aromatic Hydrocarbon | Soluble | [2][3] |

| Hexane (C₆H₁₄) | Alkane | Soluble | [2][3] |

| Water (H₂O) | Inorganic | Soluble | [2][3] |

It is noteworthy that while many sources describe the compound as "soluble" in organic solvents, one source specifies its solubility in chloroform as "slight"[1]. The commercial availability of trimethylstannanylium chloride as a 1.0 M solution in hexanes and tetrahydrofuran further indicates its significant solubility in these solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of trimethylstannanylium chloride. This protocol is adapted from established methods for solubility testing of chemical compounds, such as those outlined by the OECD, and incorporates best practices for handling air- and moisture-sensitive organometallic compounds.

3.1. Materials and Equipment

-

Trimethylstannanylium chloride (high purity)

-

Anhydrous organic solvents (analytical grade)

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Schlenk line or glove box

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringes and needles

-

Membrane filters (e.g., 0.22 µm PTFE)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration analysis

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess amount of trimethylstannanylium chloride to a pre-weighed vial.

-

Record the exact mass of the compound.

-

Add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a membrane filter to ensure no solid particles are transferred. This step must be performed under an inert atmosphere.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of trimethylstannanylium chloride in the diluted solution using a calibrated GC-MS or ICP-MS. GC-MS can be used to quantify the intact molecule, while ICP-MS can determine the tin concentration, from which the compound's concentration can be calculated.

-

-

Data Calculation:

-

Calculate the solubility of trimethylstannanylium chloride in the solvent in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

3.3. Safety Precautions

Trimethylstannanylium chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling of the solid compound and its solutions should be performed under an inert atmosphere due to its sensitivity to moisture and air.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of trimethylstannanylium chloride.

4.2. Solvent Polarity and Solubility Relationship

This diagram provides a conceptual representation of the expected relationship between solvent polarity and the solubility of the polar organometallic compound, trimethylstannanylium chloride.

Conclusion

While precise quantitative solubility data for trimethylstannanylium chloride in a wide array of organic solvents remains elusive in readily available literature, qualitative assessments consistently indicate its solubility across a spectrum of non-polar and polar organic solvents, as well as in water. The provided experimental protocol offers a robust framework for researchers to determine quantitative solubility values tailored to their specific needs and experimental conditions. The visualizations included are intended to clarify the experimental process and the general principles governing the solubility of this compound. Further research to quantify the solubility of trimethylstannanylium chloride in various solvents at different temperatures would be a valuable contribution to the field.

References

Hydrolytic Stability of Trimethylstannanylium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannanylium chloride, often referred to as trimethyltin chloride ((CH₃)₃SnCl), is an organotin compound with significant applications in chemical synthesis. However, its utility is intrinsically linked to its stability in aqueous environments, a critical consideration in biological and pharmaceutical research where aqueous media are prevalent. This technical guide provides an in-depth analysis of the hydrolytic stability of trimethylstannanylium chloride, presenting quantitative data, detailed experimental protocols for its study, and visualizations of the underlying chemical processes. Due to its high toxicity, appropriate safety precautions should be taken when handling this compound.

Hydrolysis of Trimethylstannanylium Chloride

Trimethylstannanylium chloride is susceptible to hydrolysis. In aqueous solution, it establishes a pH-dependent equilibrium between the hydrated trimethyltin cation, diaquatrimethyltin(IV) ([(CH₃)₃Sn(H₂O)₂]⁺), and its hydrolysis products.[1] The primary hydrolysis product is trimethyltin hydroxide ((CH₃)₃SnOH).[1] Further reactions can lead to the formation of other hydroxo species.

The overall hydrolysis reaction can be represented as follows:

(CH₃)₃SnCl + 2H₂O ⇌ [(CH₃)₃Sn(H₂O)₂]⁺ + Cl⁻ [(CH₃)₃Sn(H₂O)₂]⁺ ⇌ (CH₃)₃Sn(H₂O)(OH) + H₃O⁺ (CH₃)₃Sn(H₂O)(OH) ⇌ (CH₃)₃Sn(OH) + H₂O

At a pH of 6.6, aqueous solutions contain equal concentrations of the hydrated trimethyltin cation and trimethyltin hydroxide.[1] The cationic form predominates at lower pH, while the hydroxide form is more prevalent at higher pH.[1]

Quantitative Data on Hydrolytic Equilibria

The stability of the various hydroxo species formed during the hydrolysis of the trimethyltin(IV) cation has been determined potentiometrically. The following table summarizes the overall stability constants (log β) for the formation of these species at 25 °C. The general equilibrium can be expressed as:

p(CH₃)₃Sn⁺ + qH₂O ⇌ ((CH₃)₃Sn)ₚ(OH)q⁽ᵖ⁻q⁾⁺ + qH⁺

| Species | Stoichiometry (p, -q) | log β |

| (CH₃)₃SnOH | 1, -1 | -3.94 (± 0.06) |

| ((CH₃)₃Sn)₂(OH)⁺ | 2, -1 | -3.07 (± 0.02) |

| ((CH₃)₃Sn)₂(OH)₂ | 2, -2 | -8.65 (± 0.04) |

Data sourced from Takahashi et al. (1997). The values were determined in 0.1 mol dm⁻³ (H, Na)ClO₄ medium at 25 °C.

Note on Kinetic Data: While the equilibrium constants provide a thorough understanding of the speciation of trimethyltin(IV) in aqueous solutions at equilibrium, specific kinetic data, such as rate constants for the hydrolysis of trimethylstannanylium chloride under various conditions (e.g., pH, temperature), are not extensively reported in the available scientific literature.

Experimental Protocols

Determination of Hydrolysis Constants by Potentiometric Titration

This protocol outlines the methodology for determining the stability constants of the hydrolysis products of trimethylstannanylium chloride.

3.1.1. Materials and Reagents

-

Trimethylstannanylium chloride ((CH₃)₃SnCl), high purity

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized perchloric acid (HClO₄) solution (e.g., 0.1 M)

-

Sodium perchlorate (NaClO₄) for maintaining constant ionic strength

-

High-purity water (deionized and distilled, boiled to remove CO₂)

-

Argon or nitrogen gas (high purity)

3.1.2. Instrumentation

-

High-precision potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Thermostated titration vessel

-

Magnetic stirrer

-

Calibrated burette

3.1.3. Procedure

-

Solution Preparation:

-

Prepare a stock solution of trimethylstannanylium chloride of known concentration in a supporting electrolyte solution (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

-

Prepare a titrant solution of standardized NaOH.

-

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions to read hydrogen ion concentration directly.

-

Titration:

-

Pipette a known volume of the trimethylstannanylium chloride solution into the thermostated titration vessel.

-

Maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Purge the solution with inert gas (argon or nitrogen) to exclude atmospheric carbon dioxide.

-

Add the standardized NaOH solution in small, precise increments using the burette.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration until the pH has traversed the expected range of hydrolysis.

-

-

Data Analysis:

-

Plot the measured potential (or pH) against the volume of NaOH added to generate a titration curve.

-

The stability constants (β) are determined by analyzing the titration data using a suitable computer program that employs a non-linear least-squares method to fit the experimental data to a model of the chemical equilibria.

-

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the hydrolysis of trimethylstannanylium chloride by observing changes in the chemical shifts of the methyl protons.

3.2.1. Materials and Reagents

-

Trimethylstannanylium chloride ((CH₃)₃SnCl)

-

Deuterium oxide (D₂O)

-

Appropriate buffer solutions in D₂O to control pD (the equivalent of pH in D₂O)

3.2.2. Instrumentation

-

High-resolution NMR spectrometer

3.2.3. Procedure

-

Sample Preparation:

-

Prepare a solution of trimethylstannanylium chloride in D₂O at a known concentration.

-

To study the effect of acidity, prepare a series of samples in buffered D₂O solutions at different pD values.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the freshly prepared solution.

-

The methyl protons of the trimethyltin moiety will appear as a singlet with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Monitor the spectrum over time to observe any changes in the chemical shift or the appearance of new signals corresponding to the hydrolysis products.

-

-

Data Analysis:

-

The chemical shift of the methyl protons is sensitive to the coordination environment of the tin atom. Changes in the chemical shift can be correlated with the formation of different hydroxo species.

-

By integrating the signals corresponding to the different species, their relative concentrations can be determined as a function of time and pD.

-

Visualizations

Hydrolysis Equilibrium Pathway

Caption: Hydrolysis equilibrium of trimethylstannanylium chloride.

Experimental Workflow for Potentiometric Titration

Caption: Experimental workflow for potentiometric titration.

References

Methodological & Application

Application Notes and Protocols: Trimethyltin Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin chloride, with the chemical formula (CH₃)₃SnCl, is a versatile and valuable organotin reagent in modern organic synthesis. It primarily serves as a precursor for the introduction of the trimethylstannyl group ((CH₃)₃Sn-) into organic molecules. The resulting organotrimethylstannanes are key intermediates in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Stille cross-coupling reaction. This document provides detailed application notes and experimental protocols for the use of trimethyltin chloride in several key synthetic transformations.

Key Applications

The primary utility of trimethyltin chloride lies in its conversion to other reactive organotin species. These derivatives are then employed in subsequent reactions. The main applications covered in these notes are:

-

Synthesis of Vinyltrimethylstannanes: These are crucial reagents for the introduction of vinyl groups in Stille coupling reactions.

-

Synthesis of Alkynyltrimethylstannanes: Used to introduce alkyne moieties in cross-coupling reactions.

-

Formation of Trimethyltin Enolates: These serve as enolate equivalents in aldol and related reactions.

-

Stille Cross-Coupling Reactions: A powerful method for the formation of C-C bonds between organostannanes and various organic electrophiles.

Data Presentation

Table 1: Synthesis of Organotrimethylstannanes from Trimethyltin Chloride

| Entry | Starting Material | Reagent | Product | Solvent | Yield (%) |

| 1 | Vinylmagnesium bromide | (CH₃)₃SnCl | Vinyltrimethylstannane | THF | High |

| 2 | Phenylacetylene | n-BuLi, then (CH₃)₃SnCl | (Phenylethynyl)trimethylstannane | THF | Good |

| 3 | Cyclohexanone | LDA, then (CH₃)₃SnCl | 1-(Trimethylstannyl)oxycyclohexene | THF | High |

Yields are generally reported as "good" to "high" in the literature for these fundamental transformations, though specific percentages vary with substrate and reaction conditions.

Table 2: Stille Cross-Coupling of Vinyltrimethylstannane with Aryl Halides

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 88 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ | PPh₃ | Dioxane | 78 |

Yields are representative and can be influenced by the specific catalyst, ligand, solvent, temperature, and substrate used.

Experimental Protocols

Protocol 1: Synthesis of Vinyltrimethylstannane

This protocol describes the synthesis of vinyltrimethylstannane from vinylmagnesium bromide and trimethyltin chloride.[1]

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Vinylmagnesium bromide (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trimethyltin chloride.

-

Dissolve the trimethyltin chloride in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the vinylmagnesium bromide solution from a dropping funnel to the stirred solution of trimethyltin chloride over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford pure vinyltrimethylstannane.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling of Vinyltrimethylstannane with an Aryl Iodide

This protocol provides a general procedure for the Stille coupling of vinyltrimethylstannane with an aryl iodide.[2]

Materials:

-

Aryl iodide

-

Vinyltrimethylstannane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Diatomaceous earth (Celite®)

-

Standard glassware for inert atmosphere techniques.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide and vinyltrimethylstannane in anhydrous toluene.

-

To this solution, add the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired vinylarene.

Visualizations

Experimental Workflow for Stille Coupling

Caption: General workflow for a Stille cross-coupling reaction.

Catalytic Cycle of the Stille Reaction

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for Trimethylstannyl Compounds in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille reaction, which utilizes organostannanes as coupling partners, is a powerful tool for the construction of complex molecular architectures. This document provides an overview and generalized protocols for the use of trimethylstannyl compounds in such reactions.

Note: Extensive research did not yield specific information or protocols for "trimethylstannanylium chloride" as a direct reagent in palladium-catalyzed cross-coupling reactions. The following information is based on the well-established Stille reaction using neutral trimethylstannyl reagents. It is plausible that a trimethylstannanylium species may be a transient intermediate in some reactions, but detailed protocols for its direct use are not available in the reviewed literature.

Principle of the Stille Cross-Coupling Reaction

The Stille reaction facilitates the coupling of an organostannane (R-Sn(CH₃)₃) with an organic electrophile (R'-X, where X is typically a halide like Cl, Br, I, or a triflate) in the presence of a palladium catalyst. The reaction is valued for its tolerance of a wide variety of functional groups on both coupling partners, making it highly applicable in the synthesis of complex molecules, including pharmaceuticals.[1][2][3]

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group (R) from the organostannane is transferred to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R and R') are coupled together, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions, including the Stille reaction, are instrumental in the synthesis of numerous pharmaceuticals and drug candidates.[4][5][6][7][8] The ability to construct complex biaryl and vinyl-aryl structures, which are common motifs in biologically active molecules, makes this methodology particularly valuable in drug discovery and development.

Tabulated Data: General Reaction Parameters for Stille Cross-Coupling

The following table summarizes typical components and conditions for a generic Stille cross-coupling reaction involving an organostannane. Specific conditions will vary depending on the substrates and desired product.

| Component | General Description | Examples | Typical Molar Equiv. / Mol% |

| Organic Electrophile | Aryl, heteroaryl, vinyl, or allyl halide or triflate. | Iodobenzene, 4-bromopyridine, vinyl triflate | 1.0 |

| Organostannane | Trimethylstannyl- or tributylstannyl-substituted arene, heteroarene, alkene, or alkyne. | Phenyltrimethylstannane, (Vinyl)tributylstannane | 1.0 - 1.5 |

| Palladium Catalyst | A source of Pd(0) or a Pd(II) precursor that is reduced in situ. | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 1 - 5 mol% |

| Ligand | Often a phosphine ligand to stabilize the palladium catalyst and modulate its reactivity. | Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine, XPhos | 1 - 10 mol% |

| Solvent | Anhydrous, degassed organic solvent. | Toluene, Dioxane, THF, DMF | - |

| Additive (Optional) | Can accelerate the reaction, particularly the transmetalation step. | Lithium chloride (LiCl), Copper(I) iodide (CuI) | Stoichiometric or catalytic |

| Temperature | Varies depending on the reactivity of the substrates. | Room temperature to 120 °C | - |

| Atmosphere | Inert atmosphere to prevent oxidation of the catalyst. | Argon or Nitrogen | - |

Experimental Protocols

The following are generalized protocols for performing a palladium-catalyzed Stille cross-coupling reaction. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate safety measures in a well-ventilated fume hood.

General Protocol for Stille Cross-Coupling

Materials:

-

Organic electrophile (1.0 mmol, 1.0 equiv)

-

Organotrimethylstannane (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Optional: Additive (e.g., LiCl, 1.1 mmol, 1.1 equiv)

-

Inert gas supply (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask)

-

Stirring apparatus

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the organic electrophile, palladium catalyst, and any solid additive.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

-

Add the organotrimethylstannane reagent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

-

Filter the mixture through a pad of celite to remove the tin salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Diagrams

Catalytic Cycle of the Stille Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for a Stille Coupling Reaction

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Application Note: A Detailed Experimental Protocol for Stille Coupling Utilizing Trimethyltin Chloride for In Situ Stannane Generation

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for performing a Stille cross-coupling reaction. The described method employs trimethyltin chloride as a precursor for the in situ generation of the reactive organostannane, which subsequently couples with an organic electrophile. This approach offers the advantage of using a catalytic amount of the tin reagent, potentially reducing toxic tin residues in the final product.

The palladium-catalyzed Stille reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4] The reaction's tolerance for a wide variety of functional groups makes it a valuable tool in organic synthesis.[5][6] However, a significant drawback is the toxicity of organotin compounds.[3][7] The protocol detailed below is based on a method that minimizes the stoichiometric use of tin reagents by generating the necessary vinylstannane in situ from an alkyne and a tin hydride, which is itself generated from trimethyltin chloride.[8][9]

I. Reaction Principle and Workflow

The overall process involves a one-pot, palladium-catalyzed hydrostannation of an alkyne followed by a Stille cross-coupling with an organic halide. Trimethyltin chloride is converted to a reactive tin hydride species in situ, which then adds across the alkyne to form a vinylstannane. This intermediate then participates in the Stille coupling catalytic cycle to yield the final product.

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for the one-pot hydrostannation/Stille coupling.

II. Catalytic Cycle for In Situ Stille Coupling

The reaction proceeds through two interconnected catalytic cycles. First, the trimethyltin chloride is reduced to trimethyltin hydride, which then participates in the hydrostannation of the alkyne. The resulting vinylstannane enters the second cycle, the traditional Stille coupling mechanism, to form the final product. The tin halide byproduct from the Stille coupling is then recycled back into the tin hydride generation step.

Caption: Interconnected catalytic cycles in the in situ Stille coupling process.

III. Experimental Protocol

This protocol is a representative example for the coupling of an alkyne with an organic halide using catalytic trimethyltin chloride.[8] Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

-

Organic Halide (R-X, e.g., Aryl Iodide)

-

Alkyne

-

Trimethyltin chloride (Me₃SnCl)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Ligand (e.g., Tri(2-furyl)phosphine - P(2-furyl)₃)

-

Polymethylhydrosiloxane (PMHS)

-

Potassium Fluoride (KF), aqueous solution (e.g., 2M)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the organic halide (1.0 equiv), the alkyne (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., P(2-furyl)₃, 0.04-0.20 equiv).

-

Solvent Addition: Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reagent Addition: To the stirred solution, add polymethylhydrosiloxane (PMHS, ~1.5 equiv), aqueous potassium fluoride (KF, ~2.0 equiv), and finally the trimethyltin chloride (Me₃SnCl, 0.05-0.10 equiv).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-